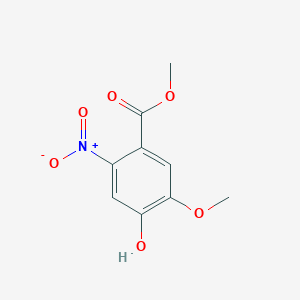

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Description

Contextual Significance of Substituted Benzoate (B1203000) Esters in Organic and Medicinal Chemistry Research

Substituted benzoate esters are a cornerstone of organic and medicinal chemistry, valued for their versatile applications and tunable properties. openaccessjournals.comdrugbank.com The ester group itself can be a key feature in prodrug design, where it is later hydrolyzed by enzymes in the body to release an active carboxylic acid. nih.gov This strategy can improve a drug's absorption and distribution. nih.gov

The nature and position of substituents on the benzoate ring are critical for modulating the molecule's biological activity and physical properties. nih.gov For instance, the addition of electron-withdrawing groups can alter the acidity (pKa) of the corresponding benzoic acid, which can be crucial for its therapeutic efficacy. nih.gov Research has explored a wide array of substituted benzoates for various medicinal purposes:

Local Anesthetics: The 4-aminobenzoate (B8803810) structure is a well-known pharmacophore in local anesthetic drugs like tetracaine. rsc.org By modifying this basic structure, researchers have designed and synthesized new benzoate compounds with potent anesthetic effects. rsc.org

Antimicrobial Agents: Studies have shown that esters of substituted benzoic acids can possess significant activity against mycobacteria, the causative agents of tuberculosis. nih.gov For example, esters of 3,5-dinitrobenzoic acid have demonstrated promising activity against Mycobacterium tuberculosis. nih.gov

Neurodegenerative Diseases: Certain benzoate derivatives have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. google.com Some compounds have shown activity similar to nerve growth factor, suggesting a role in promoting neuronal health. google.com

Flavorings and Industrial Chemicals: Beyond medicine, methyl benzoate and its derivatives are used as flavoring agents and as solvents in industrial processes. mdpi.com

The synthesis of these esters is also a significant area of research, with efforts focused on developing efficient and environmentally friendly catalytic methods. mdpi.com

Role of Nitroaromatic Moieties in Chemical and Biological Systems

The nitro group (–NO₂) is a powerful functional group that imparts unique characteristics to aromatic compounds. asm.org Though relatively rare in naturally occurring molecules, synthetic nitroaromatic compounds are widely used as precursors in the production of dyes, polymers, pesticides, and explosives. asm.orgnih.gov

In the context of medicinal chemistry, the nitro group is a key component in a variety of therapeutic agents. nih.gov Its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring, which can be crucial for molecular interactions with biological targets. asm.org Nitroaromatic compounds have been developed for a range of medical applications:

Antibacterial and Antiparasitic Agents: The history of nitro-containing pharmaceuticals dates back to the discovery of chloramphenicol. nih.gov The nitroimidazole moiety, found in drugs like metronidazole, is effective against anaerobic bacteria and parasites. nih.gov

Anticancer Drugs: The redox properties of the nitro group are particularly useful in cancer therapy. mdpi.com Under the low-oxygen (hypoxic) conditions found in many tumors, the nitro group can be reduced to form highly reactive species that are toxic to cancer cells. mdpi.com This makes nitroaromatic compounds valuable as hypoxia-selective anticancer agents and radiosensitizers. mdpi.com

However, the same reactivity that makes nitroaromatics useful also raises concerns about their potential toxicity and mutagenicity. asm.orgresearchgate.net The reduction of a nitro group can produce intermediates that may damage DNA. nih.gov Consequently, the use of nitroaromatic compounds in consumer and industrial products has led to environmental contamination, and they are often listed as priority pollutants for remediation. asm.orgresearchgate.net

Overview of Research Trajectories for Multifunctional Aromatic Compounds

The development of such complex molecules presents several challenges, including controlling the regioselectivity and stereoselectivity of reactions to ensure the correct three-dimensional arrangement of atoms. numberanalytics.comnumberanalytics.com Key trends in this area include:

Hybrid Molecule Design: This approach involves combining two or more different pharmacophores (active structural units) into a single molecule. The goal is to create a hybrid drug that can interact with multiple biological targets simultaneously, which can be advantageous for treating complex diseases like cancer. tandfonline.com

Advanced Synthesis Methods: The construction of complex aromatic compounds relies on a sophisticated toolkit of chemical reactions. numberanalytics.com Methods like electrophilic aromatic substitution, nucleophilic aromatic substitution, and various cross-coupling reactions are fundamental for introducing functional groups onto an aromatic core with precision. numberanalytics.comnumberanalytics.com

Computational Chemistry: The design of multifunctional compounds is heavily supported by computational methods. jocpr.com Structure-based drug design allows researchers to model how a molecule will bind to its target, enabling the rational design of compounds with improved properties before they are synthesized in the lab. jocpr.com

Ultimately, the trajectory of research on multifunctional aromatic compounds is toward creating highly tailored molecules for specific applications, from more effective and safer medicines to novel materials with unique electronic or optical properties. jocpr.comnumberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-8-3-5(9(12)16-2)6(10(13)14)4-7(8)11/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKNLIAUOSEGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634133 | |

| Record name | Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27883-60-9 | |

| Record name | Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. cymitquimica.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. irjweb.comresearchgate.net In Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, the presence of both electron-donating groups (-OH, -OCH₃) and electron-withdrawing groups (-NO₂, -COOCH₃) significantly influences the frontier orbitals. Electron-donating substituents are known to elevate the HOMO energy level, while electron-withdrawing groups tend to lower the LUMO energy. rsc.orgbohrium.com This combined effect is expected to result in a relatively small HOMO-LUMO gap for this molecule, suggesting a propensity for intermolecular charge transfer and significant biological activity. irjweb.comrsc.org

Table 1: General Principles of Substituent Effects on Frontier Orbitals

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| Electron-Donating (e.g., -OH, -OCH₃) | Increase | Minor Increase | Decrease |

| Electron-Withdrawing (e.g., -NO₂) | Decrease | Decrease | Decrease |

This table presents generalized trends based on established principles of physical organic chemistry. rsc.orgbohrium.com

The Molecular Electrostatic Potential (MESP) is a real physical property that provides a visual representation of the charge distribution within a molecule. dtic.milrsc.org It is a valuable tool for predicting and rationalizing non-covalent interactions and chemical reactivity. rsc.orgnih.gov The MESP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For substituted benzenes, the MESP is significantly influenced by the electronic nature of the substituents. dtic.milnih.gov

Electron-donating groups , like the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, increase the electron density on the aromatic ring, leading to a more negative electrostatic potential above and below the ring plane. dtic.mil These groups possess lone pairs of electrons on the oxygen atoms, which create localized regions of strong negative potential.

Electron-withdrawing groups , particularly the nitro group (-NO₂), are characterized by their strong inductive and resonance effects, which pull electron density away from the aromatic ring. nih.govresearchgate.net This results in a region of positive electrostatic potential on the nitro group itself and a less negative (or even positive) potential above the ring, making it susceptible to nucleophilic interactions. dtic.milnih.gov

In this compound, the MESP would show a complex landscape. There would be strong negative potentials localized on the oxygen atoms of the hydroxyl, methoxy, ester, and nitro groups. The aromatic ring itself would exhibit a graded potential, influenced by the competing effects of the donating and withdrawing substituents. Such MESP analysis is a powerful predictor for the molecule's intermolecular interactions. rsc.org

The electron density of the aromatic ring in this compound is modulated by the interplay of its four substituents.

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are strong activating groups that increase the electron density of the ring, primarily through the resonance effect (+R), where their lone pair electrons are delocalized into the π-system. They also exert an electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen, but the resonance effect is dominant. They direct incoming electrophiles to the ortho and para positions relative to themselves.

Nitro (-NO₂) Group: This is a very strong deactivating group. It powerfully withdraws electron density from the ring through both a strong resonance effect (-R) and a strong inductive effect (-I). nih.govacs.org This significantly reduces the ring's nucleophilicity and directs incoming electrophiles to the meta position.

Methyl Ester (-COOCH₃) Group: This group is also deactivating, withdrawing electron density via both inductive and resonance effects, though it is weaker than the nitro group. It also acts as a meta-director for electrophilic substitution.

The cumulative effect is a highly polarized aromatic ring. The positions ortho and para to the hydroxyl and methoxy groups are activated, while the ring as a whole is deactivated by the potent nitro and ester groups.

Computational Modeling of Reactivity Pathways

Computational models can predict the most likely sites for chemical reactions and simulate complex processes like reduction.

The directing effects of the substituents and the insights from MESP analysis allow for the prediction of reactivity.

Electrophilic Aromatic Substitution: An incoming electrophile will seek regions of high electron density. The hydroxyl and methoxy groups are ortho, para-directing activators, while the nitro and ester groups are meta-directing deactivators. Considering the positions on the ring:

C3 is ortho to the methoxy group and para to the hydroxyl group, but also ortho to the deactivating nitro group.

C6 is ortho to the hydroxyl group. The combined directing effects suggest that the C6 position is the most likely site for electrophilic attack, being strongly activated by the adjacent hydroxyl group and less sterically hindered than the C3 position.

Nucleophilic Aromatic Substitution: A nucleophile will attack positions with low electron density. The nitro group strongly withdraws electrons, making the carbon atoms ortho and para to it highly electron-deficient and thus susceptible to nucleophilic attack. In this molecule, the C1 (attached to the ester) and C3 positions are ortho to the nitro group, and the C5 position is para. The presence of a strong leaving group is typically required for this reaction to proceed. The carbon of the carbonyl group in the methyl ester is also a prime site for nucleophilic attack (nucleophilic acyl addition-elimination).

Table 2: Predicted Reactivity of Aromatic Ring Positions

| Ring Position | Substituents Influencing Position | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |

| C3 | Ortho to -OCH₃, -NO₂; Para to -OH | Low | High |

| C6 | Ortho to -OH, -OCH₃ | High | Low |

Predictions are based on established principles of substituent directing effects.

Nitroaromatic compounds are known to undergo enzymatic reduction, a process critical to both their therapeutic action and cytotoxicity. nih.gov The bioreduction is often initiated by a one-electron transfer to the nitro group, forming a nitro anion radical (ArNO₂⁻•). nih.govresearchgate.net The ease with which a compound accepts this electron is quantified by its one-electron reduction potential (E¹). nih.govresearchgate.net

The mechanism of bioreduction typically proceeds as follows:

One-electron reduction: The nitroaromatic compound (ArNO₂) accepts an electron from a flavoenzyme to form a nitro anion radical (ArNO₂⁻•). nih.gov

Further Reduction: This radical can be further reduced in multi-electron steps to form nitroso (ArNO), hydroxylamine (B1172632) (ArNHOH), and finally amino (ArNH₂) derivatives. researchgate.net

Redox Cycling: In the presence of oxygen, the nitro anion radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide (B77818) radical (O₂⁻•). This process, known as redox cycling, can lead to oxidative stress within cells.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Correlation Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Correlation studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. These models are instrumental in the fields of medicinal chemistry and toxicology for predicting the activity of new chemical entities, thereby streamlining the drug discovery and development process.

For benzoate (B1203000) derivatives, including this compound, QSAR studies leverage a variety of molecular descriptors to quantify structural features. These descriptors are then correlated with experimental data to build predictive models.

The development of robust QSAR models is contingent on the selection of appropriate physicochemical descriptors that accurately capture the molecular attributes relevant to a specific activity. For benzoate and nitrobenzene (B124822) derivatives, a range of descriptors has been explored in scientific literature. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

Electronic descriptors, such as polarizability, hyperpolarizability, and dipole moment, are crucial for understanding the interactions of nitrobenzene derivatives. dergipark.org.tr For instance, studies on the toxicology of these compounds have revealed that electronic properties significantly influence their activity. dergipark.org.tr Hydrophobicity, often represented by the logarithm of the partition coefficient (logP), and steric parameters like Molar Refractivity (CMR) have also been shown to play a significant role in the biological activity of benzoate derivatives. nih.govnih.gov

A study on eugenyl benzoate derivatives identified logP and CMR as key parameters influencing their cytotoxic activity against colorectal cancer cells, with hydrophobicity being the more dominant factor. nih.govnih.gov Similarly, a QSAR analysis of nitrobenzene derivatives' toxicity utilized descriptors like the Ghose-Crippen octanol-water partition coefficient (MLOGP2), the lowest eigenvalue of the Burden matrix (BELp1), and the Geary autocorrelation of lag 1 (GATS1p). bohrium.com

Below is a table summarizing some of the key physicochemical descriptors used in QSAR studies of benzoate and related derivatives.

Table 1: Physicochemical Descriptors for Benzoate Derivatives

| Descriptor Category | Descriptor Name | Symbol | Description | Relevance |

|---|---|---|---|---|

| Hydrophobicity | Logarithm of the partition coefficient | logP | Measures the lipophilicity of a compound, indicating its distribution between an oily and an aqueous phase. | Influences membrane permeability and binding to hydrophobic pockets of proteins. nih.govnih.gov |

| Steric | Molar Refractivity | CMR | A measure of the volume occupied by an atom or group of atoms and their polarizability. | Relates to the size and shape of the molecule, affecting its fit into a receptor site. nih.govnih.gov |

| Electronic | Second Order Hyperpolarizability | γ | Describes the non-linear response of a molecule to an external electric field. | Important for understanding the electronic properties and potential for non-linear optical applications. dergipark.org.tr |

| Topological | Geary Autocorrelation - Lag 1 | GATS1p | A descriptor that encodes information about the distribution of atomic properties within the molecule. | Used in modeling toxicity and other biological activities. bohrium.com |

| Topological | Lowest Eigenvalue of Burden Matrix | BELp1 | A molecular descriptor derived from the Burden matrix, which represents molecular structure. | Correlated with the toxicity of nitrobenzene derivatives. bohrium.com |

Predictive models for chemical reactivity and biological interactions are developed using statistical methods, such as multiple linear regression (MLR), to correlate the physicochemical descriptors of a series of compounds with their observed activities. bohrium.comuvic.ca These models are valuable for predicting the properties of untested compounds, thereby guiding synthetic efforts toward molecules with desired characteristics.

For nitroaromatic compounds, QSAR models have been successfully developed to predict their toxicity. bohrium.com A study employing a genetic algorithm-multiple linear regression (GA-MLR) approach established a model for the toxicity of 50 nitrobenzene derivatives. bohrium.com The resulting model demonstrated a strong correlation between the predicted and experimental values. bohrium.com The key descriptors in this model were the Ghose-Crippen octanol-water partition coefficient squared (MLOGP2), the lowest eigenvalue of the Burden matrix weighted by atomic polarizabilities (BELp1), and the Geary autocorrelation of lag 1 (GATS1p). bohrium.com

In another study focusing on the cytotoxic effects of eugenyl benzoate derivatives, a QSAR equation was derived to predict the half-maximal inhibitory concentration (IC50). nih.gov This model incorporated both the logarithm of the partition coefficient (logP) and the molar refractivity (CMR), indicating that both hydrophobicity and steric properties are determinants of activity. nih.gov The equation revealed a more significant contribution from the hydrophobicity parameter. nih.gov

The development of such predictive models is not limited to biological activity. Data-driven approaches are also being used to predict chemical reactivity, such as in nucleophilic aromatic substitution (SNAr) reactions, which are relevant to substituted nitrobenzoates. uvic.ca

The table below presents examples of predictive QSAR models for derivatives related to this compound.

Table 2: Predictive Models for Chemical Reactivity and Biological Interactions

| Model Type | Predicted Property | Key Descriptors | Model Equation/Findings | Reference |

|---|---|---|---|---|

| GA-MLR | Toxicity of Nitrobenzene Derivatives | MLOGP2, BELp1, GATS1p | A strong correlation was observed between experimental and predicted values of biological activities. | bohrium.com |

| QSAR | Cytotoxicity (IC50) of Eugenyl Benzoate Derivatives | logP, CMR | Log 1/IC50 = -0.865 - 0.210(LogP)² + 1.264(logP) - 0.994 CMR. The hydrophobicity (logP) is more instrumental than the steric properties (CMR). | nih.gov |

| QSAR | Toxicology of Benzene (B151609) Derivatives | Second Order Hyperpolarizability, COS Area, Dipole Moment | The model reveals that electronic properties have a significant impact on toxicity. | dergipark.org.tr |

Synthetic Methodologies for Methyl 4 Hydroxy 5 Methoxy 2 Nitrobenzoate and Analogues

Strategies for Aromatic Esterification and Benzoate (B1203000) Derivative Synthesis

The formation of the methyl ester group is a key step in the synthesis of the target molecule. This can be achieved through various methods, ranging from traditional acid-catalyzed reactions to more modern coupling techniques.

The most common method for synthesizing aromatic esters is the Fischer-Speier esterification. numberanalytics.commasterorganicchemistry.com This reaction involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, the corresponding carboxylic acid, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, would be reacted with methanol (B129727) and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). google.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed. organic-chemistry.org

The reactivity of the carboxylic acid can be influenced by the other substituents on the aromatic ring. For instance, ortho-substituted benzoic acids can exhibit lower reactivity. researchgate.net Another conventional approach involves the reaction of an aromatic acid chloride with an alcohol. numberanalytics.com This method is often highly efficient and can be performed under mild conditions, sometimes in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. numberanalytics.com

A patent describes the synthesis of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate from 5-hydroxy-4-methoxy-2-nitrobenzoic acid using methanol and concentrated sulfuric acid, with the reaction proceeding at 60-70°C. google.com

Table 1: Comparison of Conventional Esterification Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Carboxylic acid, Alcohol, Acid catalyst (e.g., H₂SO₄, p-TsOH) | Excess alcohol, often heated to reflux masterorganicchemistry.comusm.my | Uses readily available and inexpensive reagents. | Equilibrium reaction, may require removal of water for high yields. organic-chemistry.org |

| Acid Chloride Method | Acid chloride, Alcohol, Base (optional, e.g., pyridine) | Often at room temperature or with gentle heating numberanalytics.com | High yields, generally irreversible. | Requires preparation of the acid chloride, which can be a harsh step. |

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for forming C-O bonds, providing a direct route to aryl esters. nih.govresearchgate.netbohrium.com This approach avoids the pre-functionalization of starting materials by directly coupling an aromatic C-H bond with a carboxylic acid. nih.gov Transition-metal catalysts, such as those based on rhodium, ruthenium, or copper, are often employed. bohrium.comthieme-connect.com

These reactions are considered environmentally benign as they often use oxidants like molecular oxygen, with water being the only byproduct. nih.govlabmanager.com For example, researchers have developed catalysts with bimetallic oxide clusters that show high efficiency in CDC reactions to produce aryl esters using oxygen as the sole oxidant. labmanager.combritishwaterfilter.com While highly innovative, the application of CDC for a highly substituted and deactivated ring like that in the target molecule would require specific catalyst development to control regioselectivity and overcome the electronic effects of the existing substituents.

Regioselective Introduction of Nitro, Hydroxyl, and Methoxy (B1213986) Functionalities

The specific arrangement of the nitro, hydroxyl, and methoxy groups on the benzene (B151609) ring is crucial for the identity of the final compound. This requires a deep understanding of electrophilic aromatic substitution and the directing effects of the substituents.

Aromatic nitration is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺). fiveable.menih.gov The position of nitration is dictated by the substituents already present on the ring. ucalgary.calibretexts.org

Activating, ortho-, para-directing groups: Hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. fiveable.melibretexts.orgstudymind.co.uk

Deactivating, meta-directing groups: A carboxyl (-COOH) or ester (-COOR) group is a deactivating group that directs incoming electrophiles to the meta position. fiveable.mestudymind.co.uk

Deactivating, ortho-, para-directing groups: Halogens are an exception, being deactivating yet ortho-, para-directing. libretexts.org

In synthesizing this compound, the starting material could be a vanillic acid derivative. Vanillic acid itself (4-hydroxy-3-methoxybenzoic acid) has a hydroxyl and a methoxy group. Nitration of vanillic acid primarily yields 5-nitrovanillic acid, as the position ortho to the hydroxyl group and meta to the carboxyl group is favored. dipharma.com To achieve the 2-nitro substitution pattern of the target molecule, the directing effects must align correctly. For instance, nitrating methyl 3-hydroxy-4-methoxybenzoate places the nitro group at the desired position due to the directing influence of the hydroxyl and methoxy groups. mdpi.com The challenge lies in controlling the reaction to avoid the formation of multiple isomers. nih.govdipharma.com Recent studies have explored milder and more regioselective nitration methods, for example, using aqueous sodium dodecylsulfate and nitric acid. rsc.orgresearchgate.net

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Directing Effect |

| -OH (Hydroxyl) | Activating | Ortho, Para studymind.co.ukyoutube.com |

| -OCH₃ (Methoxy) | Activating | Ortho, Para studymind.co.ukyoutube.com |

| -COOH (Carboxyl) | Deactivating | Meta fiveable.mestudymind.co.uk |

| -COOR (Ester) | Deactivating | Meta fiveable.me |

| -NO₂ (Nitro) | Deactivating | Meta fiveable.mestudymind.co.uk |

Functional group interconversion (FGI) is a key strategy where one functional group is converted into another. solubilityofthings.comub.educompoundchem.com This is often necessary when direct introduction of a group is difficult or leads to the wrong isomer.

A plausible synthetic route for the target compound could start from 4,5-dimethoxy-2-nitrobenzoic acid. google.com In this strategy, the two methoxy groups are already in place, and the nitro and carboxyl groups are correctly positioned. The subsequent key step is the selective demethylation of the methoxy group at the 4-position to yield a hydroxyl group. A patent describes reacting a 4,5-dimethoxy-2-nitrobenzoic acid compound with a base, followed by acidification, to selectively remove the methyl group at the 4-position to produce 5-hydroxy-4-methoxy-2-nitrobenzoic acid. google.com This acid can then be esterified as described previously. google.com

Another example of FGI is the reduction of a nitro group to an amine, which can then be modified or used to direct subsequent reactions. mdpi.com However, for the target molecule, the nitro group is retained.

Green Chemistry Approaches in the Synthesis of Aromatic Esters

The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. researchgate.netrsc.org

In the context of aromatic ester synthesis, several green approaches have been developed:

Use of Solid Acid Catalysts: Replacing corrosive mineral acids like sulfuric acid with reusable solid acid catalysts, such as modified montmorillonite (B579905) clays, can simplify product purification and reduce waste. ijstr.org

Solvent-Free Reactions: Performing esterification reactions without a solvent (neat) or under solvent-free conditions, often with microwave activation, can reduce reaction times and eliminate the environmental impact of organic solvents. usm.myresearchgate.netijstr.org

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification is a prominent green chemistry approach. mdpi.comresearchgate.net These reactions are highly selective, occur under mild conditions (low temperature and pressure), and generate fewer byproducts. mdpi.commdpi.com The enzymatic esterification of phenolic acids to enhance their lipophilicity is a well-studied area with potential for industrial application. researchgate.netnih.govgoogle.com

Greener Oxidants: As mentioned in the CDC section, using molecular oxygen as the oxidant in C-H activation reactions is a significant advancement over hazardous chemical oxidants. labmanager.combritishwaterfilter.comrsc.org

These green methodologies are increasingly being applied to the synthesis of various aromatic esters, offering more sustainable alternatives to traditional methods. researchgate.netmdpi.com

Catalytic Systems for Enhanced Efficiency and Sustainability

Traditional methods for the nitration of aromatic rings, a key step in the synthesis of the target molecule, often rely on the use of a mixture of concentrated nitric and sulfuric acids. aiinmr.comrsc.org This "mixed acid" system generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction. aiinmr.com The mechanism involves the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule to form the nitronium ion. aiinmr.com While effective, this method generates significant amounts of acidic waste, posing environmental challenges.

To address these sustainability concerns, research has explored alternative catalytic systems. Biocatalysis, for instance, presents a promising green alternative. Studies on related compounds have shown that enzymes can be employed for transformations of precursors. For example, carboxylic acid reductase from Nocardia sp. has been used for the quantitative reduction of vanillic acid, a precursor, to vanillin. nih.gov This highlights the potential for enzymatic systems or whole-cell biotransformations in the synthesis pathway of vanillic acid derivatives, potentially reducing reliance on harsh chemical reagents. nih.gov

The choice of catalyst is crucial for regioselectivity, especially on a substituted benzene ring. The existing substituents on the precursor molecule, such as the hydroxyl and methoxy groups on methyl vanillate (B8668496), direct the position of the incoming nitro group. rsc.org

Solvent-Free and Microwave-Assisted Synthetic Protocols

In the quest for greener chemistry, solvent-free and microwave-assisted synthesis protocols have gained significant attention. These methods often lead to shorter reaction times, higher yields, and reduced use of hazardous organic solvents.

Microwave-assisted organic synthesis, in particular, has demonstrated remarkable rate enhancements for a variety of reactions. ajrconline.orgnih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes compared to conventional heating methods. ajrconline.orgnih.gov This is attributed to the efficient and direct heating of the reaction mixture. While specific microwave-assisted protocols for the synthesis of this compound are not extensively detailed in the literature, the principles have been successfully applied to analogous reactions, such as esterification and the synthesis of various heterocyclic compounds. nih.govnih.gov

The following table provides a comparison of reaction times for various organic syntheses under conventional and microwave-assisted conditions, illustrating the potential for increased efficiency.

| Reaction | Conventional Method Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| Synthesis of Quinazoline | ~45 min | 10 min | ajrconline.org |

| Synthesis of p-Sulfanilic acid | ~30 min | 10 min | ajrconline.org |

| Synthesis of Benzoic Acid | ~30 min | 10 min | ajrconline.org |

| Synthesis of 2,4,5-trimethoxycinnamic acid | Not specified | 4 min | nih.gov |

| Synthesis of 2-quinolinone-fused γ-lactones | 4 hours | 10 seconds | nih.gov |

Synthesis of Precursor and Intermediate Compounds

The synthesis of this compound fundamentally relies on the availability of its precursors, primarily vanillic acid and its methyl ester, methyl vanillate.

The initial step is often the esterification of vanillic acid to produce methyl vanillate. researchgate.netpensoft.net This reaction is typically carried out by refluxing vanillic acid in methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride. researchgate.netpensoft.net

The subsequent and critical step is the nitration of the aromatic ring. The nitration of methyl benzoate and its derivatives is a well-established electrophilic aromatic substitution reaction. rsc.org The procedure involves carefully adding a cooled mixture of concentrated nitric acid and sulfuric acid to the substrate, while maintaining a low temperature (e.g., 0-15°C) to control the reaction rate and prevent side reactions. fscj.edu After the addition is complete, the mixture is allowed to warm to room temperature to complete the reaction. fscj.edu The product is then isolated by pouring the reaction mixture onto ice, which causes the solid nitro compound to precipitate. fscj.edu

An alternative nitration procedure involves using nitric acid in a mixture of acetic acid and acetic anhydride. mdpi.com The synthesis of an isomer, methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, has been achieved by reacting 5-hydroxy-4-methoxy-2-nitrobenzoic acid with methanol and concentrated sulfuric acid at 60-70°C. google.com

The table below summarizes the key steps in the synthesis of precursor and intermediate compounds.

| Step | Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| Esterification | Vanillic acid | Methanol, Conc. H₂SO₄ or SOCl₂ | Methyl vanillate | researchgate.netpensoft.net |

| Nitration | Methyl benzoate (analogue) | Conc. Nitric Acid, Conc. Sulfuric Acid | Methyl 3-nitrobenzoate | rsc.orgfscj.edu |

| Nitration | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (analogue) | Nitric Acid, Acetic Acid, Acetic Anhydride | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | mdpi.com |

| Esterification | 5-hydroxy-4-methoxy-2-nitrobenzoic acid | Methanol, Conc. Sulfuric Acid | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | google.com |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals for each unique proton in the molecule. The aromatic region of the spectrum is of particular interest. Two singlets are expected for the two aromatic protons, a consequence of their para positioning to each other with no adjacent protons to cause splitting. The proton at the C-3 position is expected to resonate further downfield than the proton at the C-6 position due to the deshielding effect of the adjacent nitro group.

The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on the concentration and solvent. The two methoxy (B1213986) groups, one attached to the aromatic ring and the other part of the methyl ester, will each show a sharp singlet. The methyl ester protons are generally found at a slightly lower chemical shift than the aromatic methoxy protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.5 - 7.7 | s |

| H-6 | 7.2 - 7.4 | s |

| Ar-OH | 5.0 - 6.0 | br s |

| OCH₃ (ester) | 3.9 - 4.0 | s |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound. The spectrum will display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon of the ester group is characteristically found at the lowest field (highest chemical shift).

The aromatic carbons exhibit a range of chemical shifts influenced by their substituents. The carbon atom bearing the nitro group (C-2) is significantly deshielded. Conversely, the carbons attached to the hydroxyl (C-4) and methoxy (C-5) groups are shielded. The quaternary carbons (C-1, C-2, C-4, C-5) can be distinguished from the protonated carbons (C-3, C-6) by their generally weaker intensity or through specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer). The two methoxy carbons will also have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 165 - 167 |

| C-4 | 150 - 152 |

| C-5 | 147 - 149 |

| C-2 | 140 - 142 |

| C-1 | 125 - 127 |

| C-6 | 115 - 117 |

| C-3 | 110 - 112 |

| OCH₃ (aromatic) | 56 - 57 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would show no correlations in the aromatic region for this compound due to the isolated nature of the aromatic protons.

However, heteronuclear correlation experiments are invaluable. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms. For example, it would link the signal for H-3 to C-3 and H-6 to C-6. The most powerful tool for this molecule would be Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include:

The methyl ester protons to the carbonyl carbon and C-1.

The aromatic methoxy protons to C-5.

The H-3 proton to C-1, C-2, and C-4.

The H-6 proton to C-1, C-4, and C-5.

These correlations provide irrefutable evidence for the substitution pattern of the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Common fragmentation pathways for this compound under EI conditions would likely include:

Loss of the methyl group from the ester ([M - 15]⁺).

Loss of the methoxy group ([M - 31]⁺).

Loss of the nitro group ([M - 46]⁺).

Decarboxylation of the ester group.

Chemical Ionization (CI-MS) is a softer ionization technique that results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺). This is useful for confirming the molecular weight of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique, particularly well-suited for polar molecules like this compound. In positive ion mode, ESI-MS would be expected to show a strong signal for the protonated molecule ([M+H]⁺). It is also common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can further confirm the molecular weight. In negative ion mode, a deprotonated molecule ([M-H]⁻) would be observed due to the acidic phenolic hydroxyl group. The high accuracy of modern ESI-MS instruments allows for the determination of the elemental composition of the molecule with a high degree of confidence. The synthesis of a related compound, methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, was characterized using LC-MS, which often employs ESI as the ionization source. asianpubs.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₉H₉NO₆), HRMS can confirm its molecular formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data: The theoretical exact mass of this compound is 227.042987 g/mol . nih.govnih.gov An experimental HRMS measurement would be expected to yield a value extremely close to this, typically within a few parts per million (ppm). This level of precision is instrumental in confirming the elemental formula. In the absence of direct experimental data for this specific isomer, analysis of related nitroaromatic compounds shows that they are readily ionized and detected by HRMS techniques. acs.orgresearchgate.net

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₉NO₆ |

| Theoretical Exact Mass | 227.042987 u |

| Expected Experimental Mass | 227.0429 ± 0.0005 u |

Hyphenated Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and confirming the identity of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. While the polarity of the hydroxyl group in this compound might necessitate derivatization to improve its volatility and chromatographic peak shape, GC-MS analysis of related nitroaromatic compounds is common. nih.govepa.govacs.org The mass spectrum obtained from GC-MS provides a fragmentation pattern that serves as a molecular fingerprint.

Expected Fragmentation Pattern: The fragmentation of this compound in an electron ionization (EI) source would likely involve characteristic losses of functional groups. Common fragmentation pathways for nitrobenzoate esters include the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and the entire ester group (-COOCH₃). chegg.comlibretexts.orgnih.gov The molecular ion peak (M⁺) would be expected at m/z 227.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.netnih.govmdpi.comnih.govresearchgate.net For this compound, reversed-phase LC coupled with electrospray ionization (ESI) mass spectrometry would be a suitable method for its analysis. This technique would allow for its separation from isomers and impurities, followed by sensitive detection and confirmation of its molecular weight. bldpharm.combldpharm.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Expected IR Absorption Bands: The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its various functional groups. The presence of a hydroxyl group (-OH) would result in a broad absorption band in the region of 3200-3600 cm⁻¹. The nitro group (-NO₂) typically shows two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The carbonyl group (C=O) of the ester will produce a strong, sharp peak around 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. chegg.comchemicalbook.comnist.govresearchgate.net

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Aromatic | C-H stretch | 3000-3100 |

| Methyl | C-H stretch | 2850-2960 |

| Ester Carbonyl | C=O stretch | 1700-1730 |

| Aromatic | C=C stretch | 1450-1600 |

| Nitro | N=O asymmetric stretch | 1500-1560 |

| Nitro | N=O symmetric stretch | 1300-1370 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, which are the parts of a molecule responsible for its color. The substituted benzene ring in this compound acts as a chromophore.

Expected UV-Vis Absorption: The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show absorption maxima (λ_max) characteristic of a nitro-substituted phenolic compound. The presence of the nitro group, hydroxyl group, and methoxy group on the benzene ring, all of which are auxochromes, will influence the position and intensity of the absorption bands. Generally, nitrophenols exhibit strong absorption in the UV region, often with a tail extending into the visible region, which can impart a pale yellow color. nih.govdocbrown.inforesearchgate.netresearchgate.net The exact position of the λ_max will be sensitive to the solvent polarity and pH.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Value |

|---|---|

| Expected λ_max 1 | ~280-300 nm |

| Expected λ_max 2 | ~340-360 nm |

| Molar Absorptivity (ε) | Expected to be in the range of 10,000-20,000 L·mol⁻¹·cm⁻¹ |

High-Resolution Chromatographic Separations

Chromatographic techniques are paramount for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds and for separating them from closely related isomers and impurities. bldpharm.combldpharm.comresearchgate.netscielo.br A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be effective for the analysis of this compound. The retention time would be specific to the compound under defined conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.govepa.govacs.orggoogle.com For this compound, GC analysis would likely require derivatization of the phenolic hydroxyl group to increase its volatility and prevent peak tailing. Silylation is a common derivatization technique for this purpose. The choice of a suitable capillary column, typically with a mid-polarity stationary phase, would be crucial for achieving good separation from any volatile impurities. The retention time in GC is a key identifier for the compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 4-hydroxybenzoate |

| 4-methyl-3-nitrobenzoic acid |

| Methanol |

| Acetonitrile |

| Formic acid |

Chemical Reactivity and Mechanistic Studies

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing substituent that profoundly influences the molecule's reactivity, both through its direct participation in reactions and its electronic effect on the aromatic ring.

Nitroaromatic compounds are subject to bioreduction, a process often catalyzed by a family of NAD(P)H-dependent flavoenzymes known as nitroreductases. researchgate.net These enzymes are found in various bacteria and can reduce nitro groups through a stepwise mechanism. researchgate.netresearchgate.net The reduction is a six-electron process that proceeds through highly reactive and potentially toxic intermediates. researchgate.net

The generally accepted pathway for the bioreduction of a nitroaromatic compound (Ar-NO₂) involves the sequential formation of a nitroso (Ar-NO), a hydroxylamino (Ar-NHOH), and finally an amino (Ar-NH₂) derivative. researchgate.net This transformation is a series of two-electron reduction steps. portlandpress.com

Table 1: Stepwise Bioreduction of a Nitroaromatic Group

| Step | Reactant | Product | Electrons Transferred | Key Intermediate |

| 1 | Nitro (Ar-NO₂) | Nitroso (Ar-NO) | 2e⁻ | Nitroso |

| 2 | Nitroso (Ar-NO) | Hydroxylamino (Ar-NHOH) | 2e⁻ | Hydroxylamino |

| 3 | Hydroxylamino (Ar-NHOH) | Amino (Ar-NH₂) | 2e⁻ | Amino |

Nitroreductases typically operate via a Ping-Pong Bi-Bi mechanism. portlandpress.comwordpress.comackerleylab.com In this catalytic cycle, the enzyme's flavin cofactor (FMN or FAD) is first reduced by an electron donor like NADH or NADPH. ebi.ac.uknih.gov The oxidized cofactor (NAD⁺ or NADP⁺) is released, and the nitroaromatic substrate then binds to the reduced enzyme, where it is subsequently reduced by the flavin. portlandpress.comwordpress.com While some nitroreductases only proceed to the hydroxylamine (B1172632) stage, others can catalyze the full reduction to the corresponding arylamine. researchgate.netresearchgate.net The specific outcome can depend on the enzyme and the reaction conditions. nih.gov

The nitro group is one of the most powerful deactivating groups in electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature through both inductive and resonance effects. csbsju.edunumberanalytics.comlibretexts.org This withdrawal of electron density makes the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles. quora.com

The deactivation is most pronounced at the ortho and para positions relative to the nitro group, which bear a partial positive charge in the resonance structures. quora.com Consequently, electrophilic attack, if it occurs, is directed to the meta position, which is the least deactivated site. numberanalytics.comquora.com

Conversely, the strong electron-withdrawing character of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (NAS). numberanalytics.commsu.edu By stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, the nitro group facilitates the displacement of a leaving group by a nucleophile, particularly when positioned ortho or para to the leaving group. msu.edu

Reactivity of Hydroxyl and Methoxy (B1213986) Substituents

The hydroxyl (-OH) and methoxy (-OCH₃) groups are both electron-donating substituents that activate the aromatic ring, influencing its susceptibility to both oxidation and substitution reactions.

Phenolic compounds, particularly those with electron-donating substituents like hydroxyl and methoxy groups, are susceptible to oxidation. The oxidation of phenols can proceed via a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) to form a phenoxyl radical. nih.govscispace.com The presence of electron-donating groups generally increases the rate of oxidation by enhancing the electron density of the benzene (B151609) ring. mdpi.com

For a molecule like Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, the phenolic hydroxyl group is the primary site for initial oxidation. The structure is related to guaiacol (B22219) (2-methoxyphenol), whose oxidation has been studied. The oxidation of guaiacol can lead to the formation of coupling products, such as 3,3'-dimethoxy-4,4'-biphenylquinone, through the dimerization of initially formed radicals. researchgate.netnih.gov Computational studies on guaiacol indicate that the dissociation enthalpy of the methoxy group's O-C bond is significantly lower than that of the phenolic O-H bond, suggesting that demethylation can be a thermodynamically favorable process during oxidation. nih.govtandfonline.com The ultimate products depend on the oxidant and reaction conditions, but can include quinones or oligomers. nih.govacs.org

In electrophilic aromatic substitution (EAS), both the hydroxyl and methoxy groups are strong activating groups and are ortho-, para-directors. libretexts.orgaakash.ac.inmsu.edu They donate electron density to the aromatic ring through a powerful resonance effect (+R effect), which involves the lone pairs on the oxygen atoms. organicchemistrytutor.commasterorganicchemistry.com This donation increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene itself. msu.edu The increased electron density is concentrated at the ortho and para positions, directing incoming electrophiles to these sites. aakash.ac.inorganicchemistrytutor.com

In nucleophilic aromatic substitution (NAS), these electron-donating groups have the opposite effect. They destabilize the negatively charged Meisenheimer complex, thereby deactivating the ring towards nucleophilic attack.

Table 2: Influence of Substituents on Aromatic Substitution

| Substituent | Type | Effect on EAS Reactivity | Directing Influence in EAS | Effect on NAS Reactivity |

| -NO₂ | Electron-Withdrawing | Strongly Deactivating | Meta | Activating |

| -OH | Electron-Donating | Strongly Activating | Ortho, Para | Deactivating |

| -OCH₃ | Electron-Donating | Strongly Activating | Ortho, Para | Deactivating |

| -COOCH₃ | Electron-Withdrawing | Moderately Deactivating | Meta | Activating |

Ester Hydrolysis and Transesterification Reactions

The methyl ester group (-COOCH₃) can undergo hydrolysis to yield the corresponding carboxylic acid, or transesterification to form a different ester. Ester hydrolysis is typically catalyzed by acid or base. Under basic conditions (saponification), the reaction generally proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. arkat-usa.org

However, for sterically hindered esters, such as those with bulky substituents ortho to the ester group, the rate of hydrolysis can be significantly reduced. arkat-usa.org The ortho-nitro group in this compound provides considerable steric hindrance around the carbonyl carbon. In cases of extreme steric hindrance, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism, where the nucleophile attacks the methyl carbon instead of the carbonyl carbon, can become competitive or even dominant. cdnsciencepub.comresearchgate.net Studies on highly hindered esters like methyl 2,4,6-tri-t-butylbenzoate have provided evidence for this less common BAl2 pathway. cdnsciencepub.comresearchgate.net The development of methods using non-aqueous solvents can also facilitate the hydrolysis of hindered esters under milder conditions. arkat-usa.orgresearchgate.net

Transesterification, the conversion of one ester to another, can also be achieved. For instance, heating methyl p-nitrobenzoate with a tertiary amine like N,N-dimethylbenzylamine can result in the formation of benzyl (B1604629) p-nitrobenzoate. jst.go.jp This suggests that under appropriate conditions, the methyl ester of the title compound could be converted to other esters.

Compound Index

Thermal and Oxidative Decomposition Pathways

A comprehensive review of available scientific literature and chemical databases did not yield specific studies detailing the thermal and oxidative decomposition pathways of this compound. While general principles of thermal and oxidative decomposition of nitroaromatic compounds are established, specific experimental data, mechanistic studies, and decomposition product analyses for this particular compound are not publicly available at this time.

Research into the thermal and oxidative stability of substituted nitrobenzoic acids and their esters is crucial for understanding their reactivity, potential hazards, and environmental fate. Such studies typically involve techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and various spectroscopic methods to identify decomposition temperatures, reaction kinetics, and breakdown products.

Given the absence of specific data for this compound, a detailed discussion of its decomposition pathways would be speculative. Further experimental research is required to elucidate the precise mechanisms and products of its thermal and oxidative degradation.

Exploration of Biological Activities and Structure Activity Relationships

General Principles of Biological Activity in Nitroaromatic Compounds

Nitroaromatic compounds, characterized by the presence of one or more nitro (–NO2) groups attached to an aromatic ring, represent a significant class of molecules in medicinal chemistry. nih.govresearchgate.net The nitro group, while often associated with toxicity, is a versatile functional group that can confer a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties. nih.govmdpi.comnih.gov Its influence is so significant that it can be considered both a pharmacophore (a molecular feature responsible for a drug's pharmacological activity) and, in some contexts, a toxicophore (a feature responsible for toxicity). nih.govresearchgate.net

The nitro group is a potent electron-withdrawing group due to both resonance and inductive effects, which significantly alters the electronic properties of the aromatic ring to which it is attached. nih.govscielo.br This strong electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution. scielo.br These electronic modifications can enhance interactions with biological targets. nih.govresearchgate.net

The key characteristics of the nitro group that influence its role as a pharmacophore include:

Electronic Effects: The strong electron-withdrawing properties (Hammett substituent constants: σp = +0.78, σm = +0.71) can modulate the pKa of other functional groups on the molecule, affecting its ionization state and ability to interact with biological receptors. scielo.br This can favor interactions with nucleophilic sites within proteins, such as enzymes, leading to their inhibition. nih.govnih.gov

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, which is a critical interaction for drug-receptor binding and can stabilize the compound within an active site. researchgate.netiomcworld.com

Redox Properties: The nitro group can undergo metabolic reduction in biological systems. svedbergopen.com This bioreduction is central to the mechanism of action for many nitroaromatic drugs, transforming them from a relatively inert prodrug form into a reactive, cytotoxic species. mdpi.comsvedbergopen.com

The dual nature of the nitro group as both a pharmacophore and toxicophore necessitates a careful balance in drug design to optimize therapeutic efficacy while minimizing adverse effects. nih.govsvedbergopen.com

The biological activity of many nitroaromatic compounds is contingent upon the reductive bioactivation of the nitro group. mdpi.comnih.gov This process is often mediated by a class of enzymes known as nitroreductases (NTRs), which are found in bacteria, parasites, and to a lesser extent, in mammalian cells. scielo.brsvedbergopen.comoup.com These enzymes catalyze the reduction of the nitro group to generate reactive intermediates. svedbergopen.com

There are two primary types of nitroreductases, which differ in their mechanism and oxygen sensitivity:

Type I Nitroreductases: These enzymes are oxygen-insensitive and catalyze the reduction of the nitro group by adding two electrons at a time. This process sequentially forms nitroso (–NO) and hydroxylamino (–NHOH) intermediates, ultimately leading to the amino (–NH2) group. oup.comnih.gov The highly reactive hydroxylamino intermediate is often the key cytotoxic species, capable of covalently binding to and damaging biological macromolecules like DNA, leading to mutagenic effects and cell death. svedbergopen.comoup.com This mechanism is crucial for the activity of many antimicrobial and anticancer prodrugs. mdpi.comscielo.br

Type II Nitroreductases: These are oxygen-sensitive enzymes that reduce the nitro group via a single-electron transfer, forming a nitro anion radical (–NO2•−). In the presence of oxygen, this radical can transfer its electron to O2, generating a superoxide (B77818) anion (O2•−) and regenerating the parent nitro compound in a "futile cycle." This process leads to the generation of reactive oxygen species (ROS), which induces significant oxidative stress within the cell. oup.com

The selective activation of nitroaromatic prodrugs in target organisms or tissues is a key strategy in drug development. For instance, certain antiparasitic drugs like benznidazole (B1666585) are activated by parasite-specific Type I nitroreductases that have no mammalian homologue, providing a degree of selective toxicity. scielo.br The interaction of the generated reactive species with macromolecules is the ultimate cause of the biological effect. This can include covalent modification of DNA, leading to strand breaks and mutations, or the inhibition of essential enzymes through binding to their active sites. nih.govsvedbergopen.com

Structure-Activity Relationship (SAR) of Substituted Benzoic Acids and Esters

The structure of a molecule is intrinsically linked to its biological activity. For substituted benzoic acids and their esters, the type, position, and electronic nature of substituents on the benzene (B151609) ring profoundly influence their interactions with biological systems. Structure-Activity Relationship (SAR) studies aim to decipher these connections to guide the design of more potent and selective therapeutic agents.

SAR studies on substituted benzoic acids have revealed several key principles that govern their biological activity, such as antimicrobial or enzyme inhibitory effects.

Influence of Electron-Withdrawing and Donating Groups: The electronic properties of substituents play a critical role. Electron-withdrawing groups (EWGs), such as the nitro group (–NO2) or halogens (–Cl, –Br), often enhance the antimicrobial activity of benzoic acid derivatives. researchgate.netresearchgate.net These groups increase the acidity of the carboxylic acid and can participate in crucial electronic interactions with target enzymes or receptors. libretexts.org Conversely, strong electron-donating groups have also been found to be important for other activities, like the anti-sickling properties of some benzoic acid derivatives. iomcworld.com

Positional Isomerism: The position of the substituent on the aromatic ring is crucial. For example, in a series of uracil-based benzoic acid derivatives designed as DPP-4 inhibitors, substitutions at the 3-position were found to form key hydrogen bond interactions within the enzyme's active site, which were essential for potent inhibition. researchgate.net

Role of Specific Functional Groups: The presence of certain functional groups is often essential for activity. Hydroxyl (–OH) groups, for instance, have been shown to be conducive to the inhibitory activity of certain benzoylaminobenzoic acid derivatives against bacterial enzymes. nih.gov These groups can act as hydrogen bond donors or acceptors, anchoring the molecule to its biological target. iomcworld.com

Esterification Effects: Converting the carboxylic acid group to an ester can significantly alter a compound's properties. While this modification can sometimes lead to a loss of potency, in other cases, esters have shown comparable or even improved activity and better pharmacokinetic profiles, such as enhanced oral absorption. nih.gov For some DPP-4 inhibitors, the ester group was found to occupy the same binding pocket as the carboxylic acid, maintaining crucial interactions. researchgate.net

The following table summarizes the general effects of different substituents on the biological activity of benzoic acid derivatives based on findings from various studies.

| Substituent Type | General Effect on Activity | Plausible Mechanism | Example Study Area |

|---|---|---|---|

| Electron-Withdrawing Groups (e.g., -NO2, -Cl) | Often enhances antimicrobial activity. researchgate.netresearchgate.net | Increases acidity, participates in electronic interactions with target sites. libretexts.org | Antimicrobial hydrazides. researchgate.net |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Can increase potency in specific contexts (e.g., antifungal). nih.gov | Modulates electron density and lipophilicity, potentially improving target binding or cell penetration. | Antifungal vanillic acid amides. nih.gov |

| Hydroxyl Groups (-OH) | Frequently crucial for activity. nih.gov | Acts as a key hydrogen bond donor/acceptor, anchoring the molecule to the biological target. iomcworld.com | Bacterial enzyme inhibitors. nih.gov |

| Ester Group (-COOR) | Variable; can maintain or improve activity while enhancing absorption. nih.gov | Can act as a bioisostere for the carboxylic acid, maintaining binding interactions while improving pharmacokinetic properties. researchgate.net | DPP-4 inhibitors. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) studies employ mathematical models to correlate the physicochemical properties of a series of compounds with their biological activities. This approach provides a more rigorous, quantitative understanding of how structural changes impact efficacy.

For substituted benzoic acids, QSAR analyses have identified several key descriptors:

Hydrophobicity (LogP): Increased hydrophobicity has been correlated with higher inhibitory activity in some series of benzoylaminobenzoic acid derivatives against bacterial targets. nih.gov This suggests that partitioning into the more nonpolar active site or crossing bacterial membranes is a critical step.

Topological and Shape Indices: Molecular descriptors like the Balaban topological index (J) and Kier's shape indices (κ) have been found to govern the antimicrobial activity of p-hydroxy benzoic acid derivatives. nih.gov These indices quantify aspects of molecular size, shape, and branching, which are critical for a precise fit into a receptor's binding pocket.

Electronic Parameters: For a series of substituted benzoic acid hydrazides, electronic parameters such as the dipole moment (μ) and the energy of the lowest unoccupied molecular orbital (LUMO) were crucial in describing their antibacterial and antifungal activities. researchgate.net A lower LUMO energy, for example, indicates that a molecule is a better electron acceptor, which can be important for interactions with biological nucleophiles or for undergoing necessary redox reactions.

The following table presents examples of physicochemical descriptors used in QSAR models for benzoic acid derivatives and their implications for biological activity.

| QSAR Descriptor | Physicochemical Property Represented | Correlation with Biological Activity | Reference Study |

|---|---|---|---|

| Hydrophobicity (LogP) | Lipophilicity / Water-solubility balance | Positive correlation with antibacterial activity, suggesting importance for membrane passage or hydrophobic pocket binding. nih.gov | Benzoylaminobenzoic acid derivatives. nih.gov |

| Molar Refractivity (MR) | Molecular volume and polarizability | Positive correlation with inhibitory activity, indicating the importance of volume and dispersion forces in binding. nih.gov | Benzoylaminobenzoic acid derivatives. nih.gov |

| Dipole Moment (μ) | Polarity and charge distribution | Important for describing antibacterial activity, suggesting the role of polar interactions. researchgate.net | Substituted benzoic acid hydrazides. researchgate.net |

| Energy of LUMO (E-LUMO) | Electron-accepting capability | Important for describing antifungal activity, indicating a potential mechanism involving electron transfer. researchgate.net | Substituted benzoic acid hydrazides. researchgate.net |

| Topological Indices (e.g., Balaban J, Kier's κ) | Molecular size, shape, and branching | Correlated with antimicrobial activity, highlighting the necessity of a specific molecular architecture for receptor fit. nih.gov | p-Hydroxy benzoic acid derivatives. nih.gov |

These quantitative approaches allow medicinal chemists to predict the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process and focusing synthetic efforts on the most promising candidates.

Potential Applications as Chemical Scaffolds in Medicinal Chemistry Research

The "Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate" structure combines several features of high interest in medicinal chemistry, making it a promising scaffold for the development of new therapeutic agents. The core structure is a derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring phenolic acid known to possess a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. igjps.comijpsjournal.com The addition of the nitro group and the methyl ester modification further functionalize this versatile core.

The vanillic acid framework itself is a building block for several active pharmaceutical ingredients. researchgate.netijsrst.com Its derivatives have been extensively studied and synthesized to create hybrid molecules with enhanced potency. nih.govijsrst.com For example, vanillic acyl hydrazone derivatives have been investigated for their antibacterial activities, and various amides have been synthesized and tested against bacterial and fungal strains. nih.govigjps.com

The introduction of a nitro group onto this vanillate (B8668496) scaffold, as seen in "this compound," adds a key functional handle with multiple potential applications:

Antimicrobial Agents: The nitroaromatic moiety is a well-established pharmacophore in antimicrobial drugs. nih.govresearchgate.net Its presence suggests that this scaffold could be explored for developing new antibiotics or antiparasitic agents, potentially activated by microbial nitroreductases for selective toxicity. scielo.brnih.gov The combination of the vanillic acid core, known for its own antimicrobial properties, with the potent nitro group could lead to synergistic or enhanced activity. igjps.com

Hypoxia-Activated Prodrugs (HAPs) for Cancer Therapy: The nitro group is a classic trigger for bioreductive activation under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. mdpi.comnih.gov Therefore, the "this compound" scaffold could serve as a starting point for designing HAPs. In the hypoxic tumor microenvironment, the nitro group could be reduced to a cytotoxic species, leading to targeted tumor cell killing while sparing healthy, well-oxygenated tissues.

Enzyme Inhibitors: The substituted benzoic acid structure is a common motif in enzyme inhibitors. researchgate.netnih.gov The specific arrangement of the hydroxyl, methoxy (B1213986), and nitro groups on this scaffold provides a unique pattern of hydrogen bond donors/acceptors and electronic properties that could be tailored to fit the active sites of various enzymes implicated in disease.

Combinatorial Library Synthesis: The scaffold contains multiple sites for chemical modification (the hydroxyl, carboxylic ester, and the aromatic ring itself), making it an ideal starting point for creating a combinatorial library of related compounds. By systematically varying the ester group, alkylating the hydroxyl group, or introducing other substituents onto the ring, a diverse set of molecules can be generated and screened for a wide range of biological activities. This approach is a cornerstone of modern drug discovery. researchgate.net

In essence, "this compound" represents a pre-functionalized, privileged scaffold that merges the established biological relevance of vanillic acid with the potent, activatable properties of a nitroaromatic system, offering numerous avenues for exploration in medicinal chemistry research.

Design Considerations for Nitrobenzoate Derivatives in Targeted Therapies

The design of nitrobenzoate derivatives for targeted therapies is a nuanced process, heavily reliant on understanding their structure-activity relationships (SAR). The inherent chemical properties of the nitroaromatic scaffold, including its electronic and lipophilic characteristics, are key determinants of biological efficacy and targeting.

A significant area of investigation for nitroaromatic compounds is in the development of prodrugs for cancer therapy. These prodrugs are designed to be activated under specific physiological conditions found in tumors, such as hypoxia. The nitro group, being strongly electron-withdrawing, can be reduced by nitroreductase enzymes that are often overexpressed in hypoxic tumor cells. This reduction process generates cytotoxic metabolites that can kill cancer cells.

Key design considerations for these nitrobenzoate derivatives include:

Lipophilicity: The lipophilicity of a nitroaromatic prodrug is a critical factor influencing its ability to penetrate cell membranes and distribute within tissues. Studies on dinitrobenzamide mustard prodrugs have shown a trend towards increased cytotoxicity with increasing lipophilicity.

Electronic Effects: The electronic nature of substituents on the aromatic ring influences the reduction potential of the nitro group. Electron-donating groups, such as the methoxy (-OCH3) and hydroxy (-OH) groups present in this compound, can modulate the ease of nitroreduction, thereby affecting the rate of prodrug activation.

Steric Factors: The size and position of substituents can affect the binding of the derivative to activating enzymes like nitroreductases.

The development of quantitative structure-activity relationship (QSAR) models has been instrumental in predicting the biological activity of nitroaromatic compounds. These models often incorporate descriptors related to hydrophobicity (LogP), electronic properties (such as the energy of the lowest unoccupied molecular orbital, ELUMO), and steric parameters to correlate the chemical structure with therapeutic activity. However, a significant challenge in developing these models is their frequent limitation to specific subsets of nitroaromatic compounds.

Exploration of Antiviral, Antimicrobial, and Antiparasitic Activities (General Mechanisms)